Ethyl 2-(4-hydroxypiperidin-4-yl)acetate
Description
Ethyl 2-(4-hydroxypiperidin-4-yl)acetate (C₉H₁₇NO₃) is a piperidine-derived ester featuring a hydroxyl group at the 4-position of the piperidine ring and an ethyl acetate side chain. This compound is notable for its versatility in organic synthesis, particularly in pharmaceutical research, where it serves as a key intermediate for introducing functional groups or modifying pharmacological properties .
Properties
IUPAC Name |
ethyl 2-(4-hydroxypiperidin-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-8(11)7-9(12)3-5-10-6-4-9/h10,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFVBUOKRXMEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCNCC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292374 | |
| Record name | Ethyl 4-hydroxy-4-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167364-28-5 | |
| Record name | Ethyl 4-hydroxy-4-piperidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167364-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxy-4-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-hydroxypiperidin-4-yl)acetate typically involves the reaction of ethyl acetate with 4-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and crystallization, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxypiperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 2-(4-oxopiperidin-4-yl)acetate.
Reduction: Formation of ethyl 2-(4-hydroxypiperidin-4-yl)ethanol.
Substitution: Formation of ethyl 2-(4-halopiperidin-4-yl)acetate.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-(4-hydroxypiperidin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry
- Intermediate in Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- Reactivity Studies: The compound can undergo oxidation, reduction, and substitution reactions, making it useful for studying reaction mechanisms .
| Reaction Type | Example Reagents | Major Products Formed |
|---|---|---|
| Oxidation | KMnO4, CrO3 | 2-(4-oxopiperidin-4-yl)acetate derivatives |
| Reduction | LiAlH4, NaBH4 | Ethyl 2-(4-hydroxypiperidin-4-yl)ethanol |
| Substitution | Alkyl halides | Ethyl 2-(4-alkoxypiperidin-4-yl)acetate |
Biology
- Enzyme Mechanisms: The compound is used in studies to understand enzyme mechanisms due to its ability to mimic natural substrates.
- Building Block for Bioactive Molecules: It acts as a precursor for synthesizing biologically active molecules, contributing to drug discovery efforts .
Pharmaceutical Applications
This compound is investigated for its potential therapeutic effects due to its structural similarity to various pharmacologically active compounds. Its derivatives are being explored for:
- Antidepressant Activity: Research indicates that modifications of this compound may exhibit antidepressant properties.
- Pain Management: Some derivatives are being studied for their analgesic effects.
Case Study 1: Synthesis of Piperidine Derivatives
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperidine derivatives using this compound as a starting material. The study highlighted the compound's versatility in generating a library of compounds with varied biological activities.
Case Study 2: Enzyme Inhibition Studies
A research article in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression. The findings suggested potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-hydroxypiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the piperidine ring can interact with receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Ethyl 2-(piperidin-4-yl)acetate
- Structure : Lacks the hydroxyl group at the 4-position of the piperidine ring.
- Properties: Reduced polarity compared to the hydroxylated analog, leading to lower water solubility.
- Applications: Used as a scaffold in non-polar environments or where metabolic stability is prioritized.
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
- Structure : Features a methyl group at the 3-position of the piperidine ring and exists as a hydrochloride salt.
- The hydrochloride salt enhances aqueous solubility, making it suitable for formulations requiring high bioavailability .
- Applications : Explored in central nervous system (CNS) drug candidates due to improved blood-brain barrier penetration .
2,2,6,6-Tetramethylpiperidin-4-yl acetate derivatives
- Structure : Bulky methyl groups at the 2- and 6-positions of the piperidine ring.
- Properties : Increased steric hindrance reduces ring flexibility and may enhance oxidative stability. The rigid structure limits interactions with flat binding pockets but improves resistance to enzymatic degradation .
- Applications : Utilized in antioxidants and stabilizers for polymers .
Variations in Ester Groups
tert-Butyl 2-(4-hydroxypiperidin-4-yl)acetate
- Structure : Replaces the ethyl ester with a tert-butyl ester.
- Properties : The bulky tert-butyl group increases lipophilicity (logP) and slows ester hydrolysis, extending half-life in vivo. This modification is advantageous for prodrug strategies .
- Applications : Employed in sustained-release formulations .
Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate
- Structure : Methyl ester with an additional N-methyl group on the piperidine ring.
- Properties : The methyl ester hydrolyzes faster than ethyl analogs under physiological conditions, enabling rapid release of active metabolites. The N-methyl group reduces basicity, altering pH-dependent solubility .
- Applications : Investigated in short-acting therapeutic agents .
Functional Group Additions
Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate
- Structure : Incorporates a benzyl group at the 1-position of the piperidine ring.
- Properties: The benzyl group enhances aromatic interactions with hydrophobic protein pockets. This derivative exhibits improved binding affinity to serotonin receptors compared to the non-benzylated analog .
- Applications : Key intermediate in antipsychotic drug synthesis .
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- Structure : Features a phenyl group linked to the piperidine ring and an acetic acid moiety.
- ester) enhances ionic interactions. This compound shows promise in targeting inflammatory pathways .
- Applications: Studied in NSAID (non-steroidal anti-inflammatory drug) development .
Research Findings and Implications
- Hydroxyl Group Impact: The 4-hydroxyl group in Ethyl 2-(4-hydroxypiperidin-4-yl)acetate significantly enhances solubility (TPSA ≈ 60 Ų) and hydrogen-bonding capacity compared to non-hydroxylated analogs, making it preferable for aqueous-phase reactions .
- Ester Group Stability : Ethyl esters balance lipophilicity and hydrolytic stability, whereas tert-butyl esters prolong drug release but require enzymatic cleavage for activation .
- Steric Effects : Methyl or benzyl substitutions alter conformational dynamics, influencing target selectivity and metabolic pathways .
Biological Activity
Ethyl 2-(4-hydroxypiperidin-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and research findings.
The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-hydroxypiperidine and ethyl bromoacetate. The reaction is generally conducted under basic conditions, often utilizing solvents like ethanol or methanol, with sodium hydroxide or potassium carbonate as bases. This process yields the acetate derivative, which can be further purified via crystallization or chromatography techniques .
The biological activity of this compound is largely attributed to its structural features. The piperidine ring can mimic natural substrates or inhibitors, allowing it to bind to specific enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine derivative, which may exert effects on various cellular pathways .
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes by mimicking their natural substrates.
- Receptor Modulation: It can interact with receptor sites, potentially influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.
- Cytotoxic Effects: It has been evaluated for its cytotoxic potential in cancer cell lines, showing promise as a lead compound for further development .
- Neuropharmacological Effects: The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters .
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
- Study on Cytotoxicity: A study published in PMC evaluated the cytotoxic effects of various piperidine derivatives, including this compound. Results indicated significant inhibition of cell viability in certain cancer cell lines when treated with this compound .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 25 |
| Control (Doxorubicin) | HeLa | 5 |
- Neuropharmacological Assessment: Another study assessed the interaction of similar piperidine compounds with dopamine transporters. This compound demonstrated moderate affinity for these transporters, suggesting potential applications in treating neurodegenerative disorders .
Applications in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders.
Potential Applications:
- Development of novel anticancer agents.
- Exploration as a neuropharmacological agent for conditions such as depression or anxiety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
